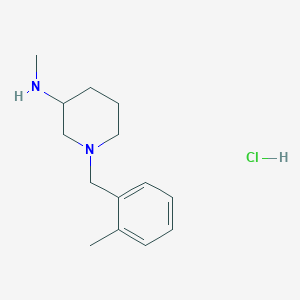

![molecular formula C25H19N3O3S B2384033 2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 895649-17-9](/img/structure/B2384033.png)

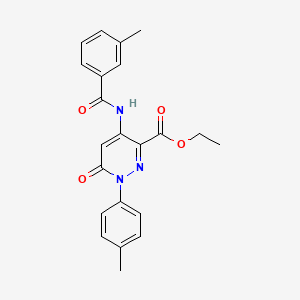

2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to a class of organic compounds known as hippuric acids . It appears to contain a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, a thio group, and a phenylacetamide group .Applications De Recherche Scientifique

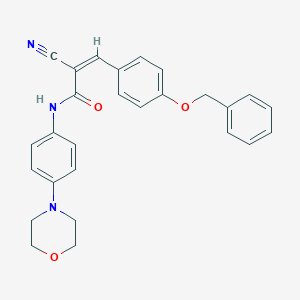

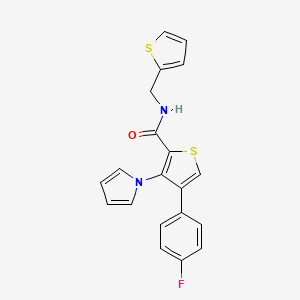

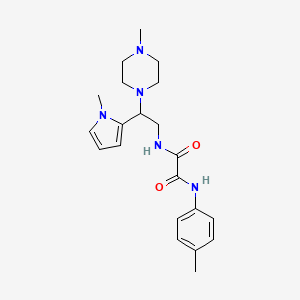

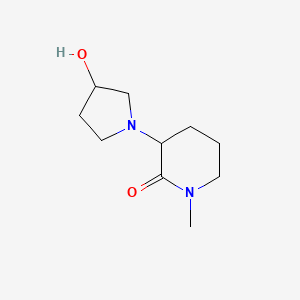

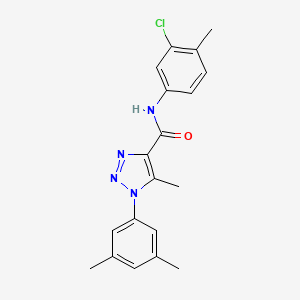

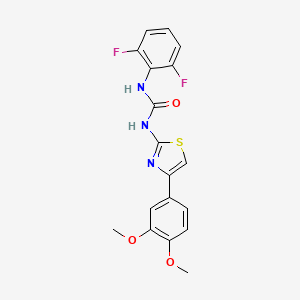

Derivatives of thiazolo [3,2-a]pyrimidine, particularly 2-substituted ones, hold significant promise in drug design due to their synthetic potential and structural versatility. These compounds serve as scaffolds for developing new medicines, including potential anticancer drugs . The thiazolo [3,2-a]pyrimidine ring system shares structural similarity with purine, making it an attractive target for designing ligands that can effectively bind to biological targets.

Synthesis Methods

Various synthetic approaches exist for thiazolo [3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, 1,2-dichloroethane, and terminal alkynes . Singh et al. developed an efficient procedure for synthesizing thiazolo [3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .

Chemical Properties

The 2-(arylmethylidene)-substituted thiazolo [3,2-a]pyrimidine derivatives exhibit intriguing chemical properties. Their structural features, including the active methylene group (C2H2), make them attractive for functionalization with various electrophilic reagents .

Biological Activity

These compounds demonstrate high antitumor, antibacterial, and anti-inflammatory activities. Their potential as anticancer agents has been explored, and further optimization may enhance their efficacy .

Conclusions

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S/c1-16-9-5-7-13-19(16)28-24(30)23-22(18-12-6-8-14-20(18)31-23)27-25(28)32-15-21(29)26-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRJAIXQLCERJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B2383954.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)